molecular formula C5H4BrNO2S B12961795 2-Bromopyridine-3-sulfinic acid

2-Bromopyridine-3-sulfinic acid

Cat. No.: B12961795
M. Wt: 222.06 g/mol
InChI Key: XNZBSPQVHPYGBX-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-sulfinic acid is a brominated pyridine derivative featuring a sulfinic acid (-SO₂H) functional group at the 3-position of the pyridine ring. These analogs differ primarily in their functional groups, which dictate their physical properties, reactivity, and biological activities.

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-bromopyridine-3-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)

InChI Key

XNZBSPQVHPYGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-aminopyridine using hydrobromic acid and bromine, followed by diazotization and subsequent sulfonation . The reaction conditions often require low temperatures to control the reactivity of the intermediates and ensure high yields.

Industrial Production Methods

Industrial production of 2-Bromopyridine-3-sulfinic acid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3-sulfinic acid involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can undergo nucleophilic substitution reactions, while the sulfinic acid group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on bromopyridine derivatives with substituents at the 2- and 3-positions, emphasizing differences in functional groups, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Functional Group Molecular Formula Molecular Weight CAS RN Key Properties/Applications
2-Bromo-3-methylpyridine Methyl (-CH₃) C₆H₆BrN 172.02 g/mol 3430-17-9 Lipophilic; used in cross-coupling reactions
2-Bromo-3-hydroxypyridine Hydroxyl (-OH) C₅H₄BrNO 174.00 g/mol 6602-32-0 Polar; participates in hydrogen bonding and metal coordination
2-Bromopyridine-3-carboxylic acid Carboxylic (-COOH) C₆H₄BrNO₂ 218.01 g/mol N/A* Acidic; exhibits anti-mycobacterial activity
2-Bromopyridine-3-sulfinic acid Sulfinic (-SO₂H) C₅H₄BrNO₂S 222.07 g/mol† N/A‡ Hypothesized: redox-active, potential catalyst or ligand

†Calculated based on molecular formula.

Functional Group Reactivity

  • Methyl Group (2-Bromo-3-methylpyridine):
    The methyl substituent enhances lipophilicity, making the compound suitable for hydrophobic environments in Suzuki-Miyaura cross-coupling reactions . Its electron-donating nature may slightly deactivate the pyridine ring toward electrophilic substitution.

  • Hydroxyl Group (2-Bromo-3-hydroxypyridine):
    The hydroxyl group introduces polarity and hydrogen-bonding capability, facilitating its use in coordination chemistry (e.g., metal-organic frameworks) or as a precursor for functionalized heterocycles. However, the -OH group may also increase susceptibility to oxidation .

  • Carboxylic Acid (2-Bromopyridine-3-carboxylic Acid):
    The carboxylic acid group confers acidity (pKa ~2–3) and enables salt formation, enhancing solubility in aqueous media. highlights its anti-mycobacterial activity, likely due to interactions with bacterial enzymes via hydrogen bonding or ionic interactions .

  • Sulfinic Acid (2-Bromopyridine-3-sulfinic Acid): Sulfinic acids are weaker acids than sulfonic acids but stronger than carboxylic acids (pKa ~1–2). The -SO₂H group can act as a reducing agent or participate in electrophilic substitution reactions. While direct data is lacking, analogous sulfinic acids are used in asymmetric synthesis and catalysis.

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